molecular formula C15H17FN2O3 B6577337 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(4-fluorophenoxy)ethyl]acetamide CAS No. 1235666-54-2

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(4-fluorophenoxy)ethyl]acetamide

Número de catálogo: B6577337
Número CAS: 1235666-54-2
Peso molecular: 292.30 g/mol
Clave InChI: QAAKOXDPYNVLEF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(4-fluorophenoxy)ethyl]acetamide is a synthetic acetamide derivative featuring a 3,5-dimethylisoxazole core linked to a 4-fluorophenoxyethyl group via an acetamide bridge. The 3,5-dimethylisoxazole moiety is known to enhance metabolic stability and modulate electronic properties, while the 4-fluorophenoxyethyl group may influence lipophilicity and receptor binding interactions .

Propiedades

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(4-fluorophenoxy)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O3/c1-10-14(11(2)21-18-10)9-15(19)17-7-8-20-13-5-3-12(16)4-6-13/h3-6H,7-9H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAAKOXDPYNVLEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NCCOC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three structurally related acetamide derivatives, emphasizing molecular features, physicochemical properties, and pharmacological implications.

Structural and Functional Group Variations
Compound Name Core Structure Key Substituents Molecular Weight
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(4-fluorophenoxy)ethyl]acetamide (Target) 3,5-dimethylisoxazole 4-fluorophenoxyethyl ~308.3 (calc.)
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1H-indol-5-yl)acetamide 3,5-dimethylisoxazole Indol-5-yl 269.3
N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide Diphenylhexan backbone 2,6-dimethylphenoxy, amino/hydroxy groups Not reported
2-(3,4-Dimethyl-5,5-dioxo-pyrazolo-benzothiazin-2-yl)-N-(2-fluorobenzyl)acetamide Pyrazolo-benzothiazine 2-fluorobenzyl, sulfone group Not reported

Key Observations :

  • Target vs. Indole Derivative : The indole-containing analog (CAS 1190246-42-4) exhibits lower molecular weight (269.3 vs. ~308.3) and higher predicted boiling point (597.8°C vs. ~500°C estimated for the target). The indole group likely enhances π-π stacking interactions, whereas the 4-fluorophenoxyethyl group in the target compound may improve blood-brain barrier penetration due to increased lipophilicity.
  • Target vs. Diphenylhexan Derivatives : Compounds in feature complex chiral backbones with polar functional groups (e.g., amino, hydroxy). These modifications likely enhance solubility and target specificity (e.g., protease inhibition) compared to the target’s simpler isoxazole-acetamide scaffold.
  • Target vs. Pyrazolo-benzothiazine Derivative : The pyrazolo-benzothiazine core in introduces a sulfone group, which may confer metabolic stability and anti-inflammatory activity, contrasting with the target’s isoxazole ring, typically associated with kinase inhibition.
Predicted Physicochemical Properties
Property Target Compound (Estimated) Indole Derivative
Density (g/cm³) ~1.3 1.318±0.06
Boiling Point (°C) ~500 597.8±50.0
pKa ~14.7 14.70±0.43
LogP (Lipophilicity) ~2.5 (higher) ~1.8 (lower)

Analysis :

  • The indole analog’s higher boiling point correlates with stronger intermolecular forces (e.g., hydrogen bonding via the indole NH group) .
Pharmacological Implications
  • Target Compound: The 4-fluorophenoxyethyl group may enhance binding to hydrophobic pockets in targets like GABA receptors or serotonin transporters, as seen in fluorinated CNS-active drugs.
  • Diphenylhexan Derivatives : These compounds’ chiral hydroxy/amino groups are critical for enantioselective interactions with enzymes (e.g., HIV protease inhibitors), a feature absent in the target compound.
  • Pyrazolo-benzothiazine Derivative : The sulfone group and fused heterocyclic system in this analog are associated with cyclooxygenase (COX) inhibition and antitumor activity, differing from the target’s likely mechanism .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.